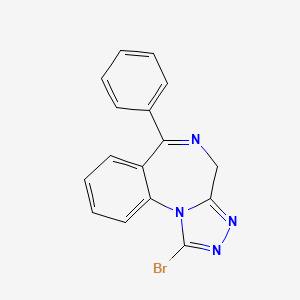![molecular formula C16H16ClN3O4 B1252331 [n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride](/img/structure/B1252331.png)
[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride is a complex organic compound with a molecular formula of C16H16ClN3O4 and a molecular weight of 349.77 g/mol. This compound is characterized by the presence of a benzoic acid moiety, a guanidino group, and a methoxycarbonylphenyl ester, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-guanidino-, methoxycarbonylphenyl ester, monohydrochloride typically involves multiple steps, including the esterification of benzoic acid derivatives and the introduction of the guanidino group. One common method involves the reaction of benzoic acid with methoxycarbonylphenyl chloride in the presence of a base such as triethylamine to form the ester. The guanidino group is then introduced through a reaction with a suitable guanidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The ester and guanidino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, p-guanidino-, methoxycarbonylphenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The guanidino group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester moiety can also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds such as benzoic acid, p-aminobenzoic acid, and p-nitrobenzoic acid share structural similarities with benzoic acid, p-guanidino-, methoxycarbonylphenyl ester, monohydrochloride.
Guanidino compounds: Guanidine, arginine, and other guanidino-containing molecules exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of benzoic acid, p-guanidino-, methoxycarbonylphenyl ester, monohydrochloride lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the guanidino and ester groups allows for diverse chemical transformations and potential therapeutic applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C16H16ClN3O4 |
|---|---|
Poids moléculaire |
349.77 g/mol |
Nom IUPAC |
(4-methoxycarbonylphenyl) 4-(diaminomethylideneamino)benzoate;hydrochloride |
InChI |
InChI=1S/C16H15N3O4.ClH/c1-22-14(20)10-4-8-13(9-5-10)23-15(21)11-2-6-12(7-3-11)19-16(17)18;/h2-9H,1H3,(H4,17,18,19);1H |
Clé InChI |
PTZZTYPWVAPNFP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.Cl |
Synonymes |
4'-carbomethoxyphenyl 4-guanidinobenzoate 4'-carbomethoxyphenyl 4-guanidinobenzoate hydrochloride 4'-CMGB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)
![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)
![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)

